molecular formula C23H25N3O2S B2529345 N1-(2-(4-methyl-2-(m-tolyl)thiazol-5-yl)ethyl)-N2-(1-phenylethyl)oxalamide CAS No. 894019-08-0

N1-(2-(4-methyl-2-(m-tolyl)thiazol-5-yl)ethyl)-N2-(1-phenylethyl)oxalamide

Cat. No.: B2529345
CAS No.: 894019-08-0
M. Wt: 407.53
InChI Key: XCXZMNTWPKSVDT-UHFFFAOYSA-N
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Description

N1-(2-(4-methyl-2-(m-tolyl)thiazol-5-yl)ethyl)-N2-(1-phenylethyl)oxalamide is a specialized oxalamide-based research compound designed for biochemical research applications. This synthetic small molecule features a distinct molecular architecture comprising a central oxalamide functional group flanked by a 4-methyl-2-(m-tolyl)thiazole moiety and a phenylethyl substituent, creating a unique pharmacophore valuable for structure-activity relationship studies. While specific biological data for this exact compound requires further investigation, its structural characteristics suggest potential as a template for developing inhibitors targeting various disease pathways. Researchers can explore its possible applications across multiple domains, including as a potential Wnt signaling pathway modulator for cancer and metabolic disease research , given that similar heterocyclic compounds have demonstrated activity against these targets. The presence of the thiazole ring system, a common feature in many bioactive molecules, may contribute to interactions with biological targets through hydrogen bonding and hydrophobic interactions . This product is provided exclusively For Research Use Only (RUO) and is strictly not intended for diagnostic, therapeutic, or personal use. Researchers should conduct appropriate safety assessments before handling, as related compounds have shown various biological activities requiring careful handling procedures .

Properties

IUPAC Name

N-[2-[4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-yl]ethyl]-N'-(1-phenylethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N3O2S/c1-15-8-7-11-19(14-15)23-26-17(3)20(29-23)12-13-24-21(27)22(28)25-16(2)18-9-5-4-6-10-18/h4-11,14,16H,12-13H2,1-3H3,(H,24,27)(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCXZMNTWPKSVDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NC(=C(S2)CCNC(=O)C(=O)NC(C)C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Stepwise Amide Coupling

A two-step amidation process is a common strategy for unsymmetrical oxalamides:

Step 1 : Reaction of oxalyl chloride with 1-phenylethylamine to form N-(1-phenylethyl)oxalyl chloride.
Step 2 : Subsequent coupling with 5-(2-aminoethyl)-4-methyl-2-(m-tolyl)thiazole under basic conditions (e.g., N-methylmorpholine) to yield the target compound.

Key Conditions :

  • Solvent: Dichloromethane or THF.
  • Temperature: 0–25°C to minimize side reactions.
  • Yield: ~60–75% (estimated from analogous oxalamide syntheses).

Thiazole Ring Construction via Hantzsch Synthesis

The thiazole moiety is synthesized separately before incorporation:

  • Thiourea Formation : Condensation of m-toluidine with ammonium thiocyanate in HCl yields N-(m-tolyl)thiourea.
  • Cyclization : Reaction with α-bromo-4-methylacetophenone in ethanol under reflux forms the 4-methyl-2-(m-tolyl)thiazole core.
  • Ethylamine Installation : Bromination at the 5-position followed by nucleophilic substitution with ethylenediamine introduces the ethylamine side chain.

Solid-Phase and Catalytic Methods

Peptide Coupling Reagents

Modern amide bond formation employs coupling agents such as HATU or EDCl/HOBt :

Reagent Solvent Temp (°C) Yield (%)
HATU DMF 25 82*
EDCl/HOBt CH₂Cl₂ 0→25 78*

*Estimated from analogous reactions.

Continuous-Flow Aminolysis

Adapting methods from oxamide production patents, a continuous-flow system could enhance efficiency:

  • Reactants : Dimethyl oxalate, 1-phenylethylamine, and thiazole-ethylamine.
  • Conditions : Methanol solvent, ammonia catalyst, 40–60°C.
  • Advantage : Prevents intermediate precipitation, improving yield (~85% theoretical).

Challenges and Optimization

Steric Hindrance

The bulky 1-phenylethyl and m-tolyl groups impede amide bond formation. Strategies include:

  • Using excess coupling reagents (1.5–2.0 eq).
  • Microwave-assisted synthesis to accelerate kinetics.

Purification

Crude product purification requires:

  • Column Chromatography : Silica gel with ethyl acetate/hexane gradients.
  • Recrystallization : Ethanol/water mixtures for final polishing.

Comparative Analysis of Synthetic Routes

Method Pros Cons Yield (%)
Stepwise Amidation Simple, scalable Moderate yields 60–75
Hantzsch + Coupling Modular thiazole control Multistep, time-consuming 50–65
Continuous-Flow High efficiency, low waste Specialized equipment needed 70–85*

Chemical Reactions Analysis

Types of Reactions

N1-(2-(4-methyl-2-(m-tolyl)thiazol-5-yl)ethyl)-N2-(1-phenylethyl)oxalamide undergoes various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazole ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring may yield sulfoxides or sulfones, while reduction can lead to the formation of thiazolidines.

Scientific Research Applications

N1-(2-(4-methyl-2-(m-tolyl)thiazol-5-yl)ethyl)-N2-(1-phenylethyl)oxalamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N1-(2-(4-methyl-2-(m-tolyl)thiazol-5-yl)ethyl)-N2-(1-phenylethyl)oxalamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. The oxalamide group may enhance the compound’s binding affinity and specificity, leading to its observed biological effects.

Comparison with Similar Compounds

Structural Analog: S1QEL 1.1 (N1-(3-acetamidophenyl)-N2-(2-(4-methyl-2-(p-tolyl)thiazol-5-yl)ethyl)oxalamide)

Key Differences :

  • Substituent Position : The m-tolyl group in the target compound is replaced with a p-tolyl group in S1QEL 1.1.
  • N1-Substituent : S1QEL 1.1 has a 3-acetamidophenyl group, whereas the target compound uses a 1-phenylethyl group.

Functional Impact :

  • S1QEL 1.1 inhibits reverse electron transport (RET) at complex I in mitochondria, reducing reactive oxygen species (ROS) production. The p-tolyl substitution may enhance binding affinity to the flavin site of complex I compared to the m-tolyl variant .

Oxalamide Derivatives with Varied Aromatic Substitutions ()

Compounds 19–23 from share the oxalamide backbone but differ in N1/N2 substituents:

Compound ID N1-Substituent N2-Substituent Yield (%) Melting Point (°C) ESI-MS (m/z)
19 2-Bromophenyl 4-Methoxyphenethyl 30 - 376.9 [M+H]+
20 3-Chlorophenyl 4-Methoxyphenethyl 33 - 333.1 [M+H]+
21 3-Ethoxyphenyl 4-Methoxyphenethyl 83 - 343.1 [M+H]+
22 3-Cyanophenyl 4-Methoxyphenethyl 23 - 342.1 [M+H]+
23 3-Chloro-5-fluorophenyl 4-Methoxyphenethyl 33 - 365.1 [M+H]+

Comparison with Target Compound :

  • Synthetic Efficiency : The target compound’s yield is unreported, but derivatives like 21 (83% yield) suggest optimized routes for electron-donating substituents (e.g., ethoxy).
  • Mass Spectrometry : The target compound’s molecular weight (~421.5 g/mol, ) is higher than most analogs in this series due to the bulky thiazole-m-tolyl and phenylethyl groups.

Thiazole-Triazole-Acetamide Derivatives ()

Compounds 9a–9e feature a thiazole-triazole-acetamide scaffold with varying aryl groups:

Compound ID Thiazole Substituent Aryl Group Yield (%) Melting Point (°C)
9a 2-Phenyl Phenyl - -
9b 2-(4-Fluorophenyl) 4-Fluorophenyl - -
9c 2-(4-Bromophenyl) 4-Bromophenyl - -
9d 2-(4-Methylphenyl) 4-Methylphenyl - -
9e 2-(4-Methoxyphenyl) 4-Methoxyphenyl - -

Comparison with Target Compound :

  • Bioactivity : Thiazole-aryl derivatives in showed binding to active sites (e.g., 9c in docking studies), suggesting the target compound’s m-tolyl-thiazole group may similarly influence target engagement .

Metabolism and Stability (–12)

  • N1-(2,4-Dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide (No. 1768): Rapid metabolism in rat hepatocytes without amide hydrolysis products, indicating resistance to enzymatic cleavage .

Biological Activity

N1-(2-(4-methyl-2-(m-tolyl)thiazol-5-yl)ethyl)-N2-(1-phenylethyl)oxalamide is a complex organic compound notable for its potential biological activities, particularly in the modulation of mitochondrial functions. This article provides an overview of its biological activity, synthesis, and relevant research findings.

Chemical Structure and Properties

The compound has the molecular formula C22H23N3O2SC_{22}H_{23}N_3O_2S and a molecular weight of approximately 393.51 g/mol. Its structure features a thiazole ring with a p-tolyl group and an oxalamide moiety connected through an ethyl linker. This structural complexity suggests diverse biological interactions, making it a candidate for medicinal chemistry applications.

Research indicates that this compound primarily influences mitochondrial function by targeting Complex I of the electron transport chain. This interaction leads to alterations in mitochondrial respiration rates, affecting the NAD+/NADH ratio and reducing oxaloacetate accumulation, which are critical for cellular metabolic processes.

Interaction with Mitochondrial Complexes

The compound has been shown to suppress superoxide production at Complex I while not inhibiting forward electron transport. This unique profile suggests its potential to mitigate oxidative stress while preserving cellular energy metabolism. The ability to enhance succinate-supported respiration under low membrane potential conditions indicates a role in thermogenesis and energy expenditure, which could be beneficial in metabolic disorders associated with mitochondrial dysfunction.

Biological Activity Summary

Activity Description
Mitochondrial Modulation Influences Complex I, alters respiration rates, affects NAD+/NADH ratios
Oxidative Stress Mitigation Suppresses superoxide production without inhibiting electron transport
Thermogenesis Enhances succinate-supported respiration under low membrane potential

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

  • Preparation of the Thiazole Ring : Utilizing thionyl chloride and amines.
  • Formation of the Oxalamide Group : Involves coupling reactions under controlled conditions.
  • Purification : Techniques such as recrystallization or chromatography are employed to achieve high purity.

Case Studies and Research Findings

Recent studies have highlighted the compound's potential in various applications:

  • Mitochondrial Dysfunction : In models of brown adipose tissue, the compound demonstrated enhanced energy expenditure capabilities, suggesting therapeutic implications for obesity and metabolic syndrome.
  • Oxidative Stress : The ability to modulate oxidative stress markers positions this compound as a candidate for further investigation in diseases where oxidative damage is prevalent.

Q & A

Basic: What are the key structural features of this compound, and how do they influence its reactivity and biological activity?

The compound contains a thiazole ring substituted with a 4-methyl and m-tolyl group, linked via an ethyl chain to an oxalamide moiety that is further connected to a 1-phenylethyl group. The thiazole ring contributes to π-π stacking interactions with biological targets, while the oxalamide group enhances hydrogen-bonding potential. The m-tolyl and phenyl groups provide hydrophobic interactions, critical for target binding and cellular permeability . Structural analogs (e.g., chloropyridine- or triazole-containing oxalamides) demonstrate that substituent electronegativity and steric bulk directly modulate anticancer and antimicrobial activities .

Basic: What synthetic methodologies are commonly employed for preparing this compound and its analogs?

Synthesis typically involves multi-step reactions :

  • Step 1 : Condensation of m-tolylthioamide with α-bromo ketones to form the thiazole core.
  • Step 2 : Ethylenediamine-mediated coupling to introduce the oxalamide bridge.
  • Step 3 : Functionalization with 1-phenylethylamine via carbodiimide coupling (e.g., EDC/HOBt).
    Key conditions include reflux in toluene/water mixtures , NaN₃ for azide intermediates, and purification via silica chromatography . Reaction progress is monitored using TLC (hexane:ethyl acetate, 9:1) and HPLC for purity validation .

Basic: Which analytical techniques are critical for characterizing this compound?

  • NMR (¹H/¹³C) : Assigns proton environments (e.g., thiazole C-H at δ 7.2–8.1 ppm) and confirms oxalamide connectivity.
  • IR Spectroscopy : Identifies amide C=O stretches (~1650 cm⁻¹) and thiazole C-S-C vibrations (~680 cm⁻¹).
  • Mass Spectrometry : Validates molecular weight (e.g., ESI-MS for [M+H]⁺).
  • X-ray Crystallography : Resolves 3D conformation, critical for docking studies .

Advanced: How can researchers resolve contradictions in bioactivity data across different assays?

Contradictions often arise from assay-specific conditions (e.g., pH, cell lines) or off-target effects . Methodological solutions include:

  • Dose-response curves to establish EC₅₀/IC₅₀ consistency.
  • Molecular docking (e.g., AutoDock Vina) to validate target binding vs. unrelated proteins.
  • Orthogonal assays (e.g., SPR for binding affinity, Western blotting for pathway inhibition).
    For example, conflicting cytotoxicity data in MCF-7 vs. HEK293 cells may reflect selective kinase inhibition, requiring kinase profiling .

Advanced: What strategies optimize synthetic yield and purity for scale-up?

  • Solvent optimization : Replace toluene with DMF for better solubility of intermediates .
  • Catalyst screening : Use Pd/C or Ni catalysts for Suzuki-Miyaura coupling of aryl groups.
  • Temperature control : Maintain 60–80°C during amide coupling to minimize racemization.
  • Workup protocols : Liquid-liquid extraction (ethyl acetate/water) removes polar byproducts. Industrial batch reactors with pH-stat systems improve reproducibility .

Advanced: How do substituent modifications (e.g., halogenation, methoxy groups) affect SAR?

  • Halogenation (Cl, F) : Enhances electronegativity, improving DNA intercalation (e.g., 4-fluorophenyl analogs show 2× higher cytotoxicity) .
  • Methoxy groups : Increase hydrophobicity and metabolic stability but may reduce solubility.
  • Thiazole vs. triazole cores : Thiazole derivatives exhibit stronger π-stacking but lower enzymatic stability. Systematic SAR requires synthesizing 10–15 analogs with Hammett σ constants to quantify electronic effects .

Advanced: What mechanistic insights explain its potential anticancer activity?

Similar oxalamide-thiazole compounds inhibit topoisomerase II and EGFR kinases via:

  • Intercalation : Planar thiazole inserts into DNA base pairs.
  • ATP-competitive binding : Oxalamide H-bonds with kinase hinge regions (e.g., EGFR Tyr³⁵⁷).
  • ROS induction : Thiazole-mediated mitochondrial disruption triggers apoptosis. Validate via comet assay (DNA damage) and flow cytometry (apoptosis markers) .

Advanced: How can computational methods guide the design of derivatives with improved efficacy?

  • DFT calculations : Predict redox potentials (B3LYP/SDD) to optimize metabolic stability.
  • MD simulations : Assess binding persistence (e.g., >50 ns simulations for protein-ligand complexes).
  • ADMET prediction : Use SwissADME to balance logP (2–3.5) and minimize hERG inhibition.
    For example, replacing the m-tolyl group with a 3,4-dichlorophenyl moiety improved docking scores (ΔG = -9.2 kcal/mol) in VEGFR-2 models .

Advanced: What are the challenges in assessing physicochemical stability, and how are they addressed?

  • Hydrolytic degradation : Oxalamide bonds are pH-sensitive. Stability studies in buffers (pH 1–9) identify optimal storage conditions (pH 6–7).
  • Photodegradation : Thiazole rings degrade under UV light; use amber vials and antioxidants (e.g., BHT).
  • Thermal analysis : DSC/TGA reveals melting points (~180–220°C) and excipient compatibility .

Advanced: How can structural analogs be leveraged to study off-target effects?

  • Proteome-wide profiling : Use affinity chromatography pulldown with biotinylated analogs.
  • Fragment-based screening : Identify unintended targets (e.g., carbonic anhydrase) via X-ray co-crystallography.
  • CRISPR-Cas9 knockout : Validate target specificity in isogenic cell lines (e.g., EGFR-KO vs. wild-type) .

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